molecular formula C16H12ClN3 B2466418 11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 163080-53-3

11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B2466418
CAS No.: 163080-53-3
M. Wt: 281.74
InChI Key: LIBJDHFUUQBZDC-UHFFFAOYSA-N
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Description

11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a complex organic compound with the molecular formula C16H12ClN3.

Preparation Methods

The synthesis of 11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzimidazo[1,2-b]isoquinoline core, followed by chlorination and nitrile formation . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, although specific industrial processes are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted benzimidazo[1,2-b]isoquinoline derivatives.

Scientific Research Applications

11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile can be compared with other similar compounds, such as:

  • 11-Oxo-7,8,9,10,10a,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
  • 11-Morpholino-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its specific chlorine and nitrile substituents, which confer distinct reactivity and potential biological activities .

Biological Activity

11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzimidazole core fused with an isoquinoline framework. The presence of a chlorine atom and a carbonitrile group contributes to its reactivity and biological profile.

Anticancer Activity

Research indicates that derivatives of benzimidazole compounds often exhibit anticancer properties. For instance:

  • Mechanism : Compounds like this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : A study demonstrated that similar benzimidazole derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM .

Antimicrobial Activity

Benzimidazole derivatives are also known for their antimicrobial properties.

  • Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
  • Case Study : In vitro studies have shown that compounds similar to this compound exhibit activity against Gram-positive and Gram-negative bacteria. For example, a derivative was tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of this compound.

  • Mechanism : It may exert neuroprotection by reducing oxidative stress and inflammation in neuronal cells.
  • Case Study : A study involving animal models of neurodegenerative diseases reported that administration of similar compounds resulted in improved cognitive function and reduced neuronal damage .

Data Tables

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisrupts cell wall synthesis
NeuroprotectiveReduces oxidative stress

Properties

IUPAC Name

11-chloro-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3/c17-15-11-6-2-1-5-10(11)12(9-18)16-19-13-7-3-4-8-14(13)20(15)16/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBJDHFUUQBZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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